5-Oxaspiro[3.4]octane-2-carbaldehyde
CAS No.:
Cat. No.: VC18030305
Molecular Formula: C8H12O2
Molecular Weight: 140.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12O2 |
|---|---|
| Molecular Weight | 140.18 g/mol |
| IUPAC Name | 5-oxaspiro[3.4]octane-2-carbaldehyde |
| Standard InChI | InChI=1S/C8H12O2/c9-6-7-4-8(5-7)2-1-3-10-8/h6-7H,1-5H2 |
| Standard InChI Key | VWJQCGJAULQIFY-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2(CC(C2)C=O)OC1 |
Introduction
5-Oxaspiro[3.4]octane-2-carbaldehyde is a complex organic compound featuring a unique spiro structure, which includes a fused ring system containing an oxygen atom. This compound is of significant interest in organic synthesis and biochemical research due to its potential applications in synthesizing more complex molecules for biological studies.
Synthesis Methods
The synthesis of 5-Oxaspiro[3.4]octane-2-carbaldehyde can be accomplished through several chemical methods. These methods typically involve the formation of the spiro ring system followed by the introduction of the aldehyde group. The specific conditions for these reactions, such as temperature, solvent choice, and catalysts, play critical roles in the efficiency of the synthesis.
Biological and Pharmacological Activities
While specific biological activities of 5-Oxaspiro[3.4]octane-2-carbaldehyde have not been extensively documented, compounds with similar spiro structures have shown potential in pharmacological contexts. For instance, related compounds have been investigated for their anti-inflammatory, analgesic, and neuroprotective effects. These properties suggest that 5-Oxaspiro[3.4]octane-2-carbaldehyde could also have applications in treating neurological disorders.
Applications in Research
5-Oxaspiro[3.4]octane-2-carbaldehyde serves as a valuable building block in synthesizing more complex molecules for biological studies. Its unique structure makes it an interesting subject for ongoing research in both academic and industrial settings. Interaction studies involving this compound focus on its binding affinity with various biological targets, which are essential for understanding its mechanism of action and potential therapeutic applications.
Related Compounds and Structural Diversity
Several compounds share structural similarities with 5-Oxaspiro[3.4]octane-2-carbaldehyde, highlighting the diversity within the spiro compound class. These include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-Oxaspiro[3.4]octane-2-carboxylic acid | C₈H₁₂O₃ | Contains a carboxylic acid group; potential pharmacological activities |
| 5-Aza-spiro[3.4]octane-2-carboxylic acid | C₈H₁₄ClN₁O₂ | Contains nitrogen; potential pharmacological activities |
| 7-Amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylic acid | C₁₁H₂₀N₂O₃ | Amino group enhances biological activity |
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